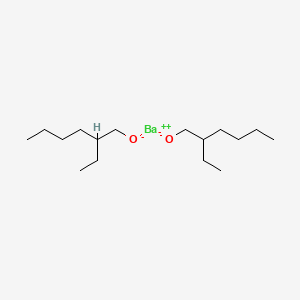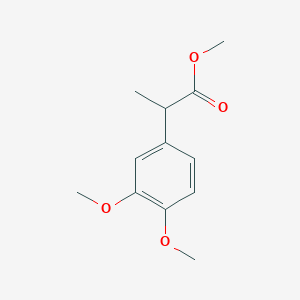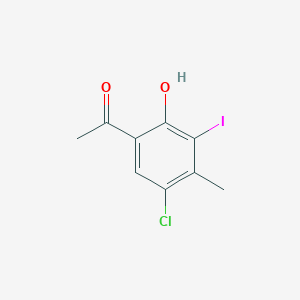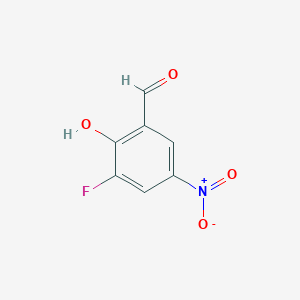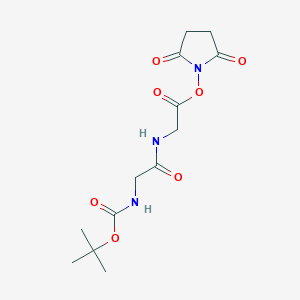
2-methyl-N'-(2-thienylmethylene)-3-furohydrazide
Descripción general
Descripción
2-methyl-N'-(2-thienylmethylene)-3-furohydrazide, commonly known as MTTF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. MTTF is a furohydrazide derivative that has shown promising results in the inhibition of various enzymes and receptors, making it a potential candidate for drug development. In
Mecanismo De Acción
MTTF exerts its effects by binding to the active site of enzymes and receptors, inhibiting their activity. The furohydrazide moiety of MTTF is responsible for its binding to enzymes, while the thienylmethylene moiety is responsible for its binding to receptors. MTTF has been shown to bind to enzymes and receptors with high affinity, making it a potent inhibitor.
Biochemical and Physiological Effects:
MTTF has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase by MTTF results in increased levels of acetylcholine in the brain, leading to improved cognitive function. Inhibition of tyrosinase by MTTF results in decreased melanin production, leading to the potential treatment of hyperpigmentation disorders. Inhibition of α-glucosidase by MTTF results in decreased glucose absorption, leading to the potential treatment of diabetes. Inhibition of cancer cell proliferation by MTTF results in decreased tumor growth, leading to the potential treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTTF has several advantages for lab experiments, including its high potency, selectivity, and stability. However, MTTF also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of MTTF. One potential direction is the optimization of the synthesis method to increase the yield and purity of MTTF. Another potential direction is the identification of new targets for MTTF inhibition, leading to the potential treatment of new diseases. Additionally, the development of new formulations of MTTF that increase its solubility and reduce its toxicity could lead to its potential use in clinical settings. Finally, the development of new methods for the delivery of MTTF to specific tissues could increase its efficacy and reduce its side effects.
Aplicaciones Científicas De Investigación
MTTF has been extensively studied for its potential applications in various fields of research. In the field of medicine, MTTF has shown promising results in the inhibition of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase, making it a potential candidate for the treatment of Alzheimer's disease, melanoma, and diabetes, respectively. MTTF has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy. In the field of agriculture, MTTF has shown potential as a herbicide, as it inhibits the growth of various weed species. In the field of environmental science, MTTF has shown potential as a water treatment agent, as it can remove heavy metal ions from water.
Propiedades
IUPAC Name |
2-methyl-N-[(E)-thiophen-2-ylmethylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-10(4-5-15-8)11(14)13-12-7-9-3-2-6-16-9/h2-7H,1H3,(H,13,14)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQLTVYQXFFVHE-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N'-(2-thienylmethylene)-3-furohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





